Cas no 52546-65-3 (2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-8-amine)
2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-8-amine Chemical and Physical Properties
Names and Identifiers
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- 2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-8-amine
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- Inchi: 1S/C6H7N5/c1-4-9-6-5(7)8-2-3-11(6)10-4/h2-3H,1H3,(H2,7,8)
- InChI Key: KGUGTTGRNDVJAC-UHFFFAOYSA-N
- SMILES: N12C=CN=C(C1=NC(C)=N2)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 150
- XLogP3: -0.3
- Topological Polar Surface Area: 69.1
2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-8-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A099002497-1g |
2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-8-amine |
52546-65-3 | 97% | 1g |
$1404.91 | 2023-09-01 | |
| Alichem | A099002497-5g |
2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-8-amine |
52546-65-3 | 97% | 5g |
$3618.00 | 2023-09-01 |
2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-8-amine Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-8-amine
2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-8-amine: A Comprehensive Overview
2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-8-amine, also known by its CAS registry number CAS 52546-65-3, is a structurally unique organic compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of heterocyclic amines, characterized by its fused triazole and pyrazine rings. The presence of a methyl group at the 2-position of the triazole ring introduces steric and electronic effects that can influence its reactivity and biological activity.
The synthesis of 2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-8-amine typically involves multi-step reactions, often utilizing microwave-assisted techniques or catalytic methods to enhance efficiency. Recent advancements in synthetic chemistry have enabled the development of more sustainable and cost-effective routes for producing this compound. For instance, researchers have explored the use of transition metal catalysts to facilitate key steps in its synthesis, such as cyclization and amination reactions.
One of the most promising applications of this compound lies in its potential as a building block for drug discovery. The fused ring system provides a rigid framework that can be further functionalized to target specific biological pathways. Recent studies have highlighted its role in inhibiting enzymes associated with neurodegenerative diseases, such as Alzheimer's disease. For example, a 2023 study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent acetylcholinesterase inhibitory activity, suggesting their potential as lead compounds for developing novel therapeutics.
In addition to its pharmacological applications, CAS 52546-65-3 has shown promise in materials science. Its aromaticity and nitrogen-rich structure make it an attractive candidate for use in organic electronics. Researchers have investigated its ability to act as an electron-deficient component in donor-acceptor systems, which are critical for applications such as organic photovoltaics (OPVs) and light-emitting diodes (OLEDs). Preliminary results indicate that incorporating this compound into such systems can enhance their efficiency and stability under operational conditions.
The environmental impact of synthesizing and using this compound is another area of active research. As concerns about sustainability grow, chemists are increasingly focusing on minimizing waste and reducing energy consumption during production processes. Recent studies have explored the use of solvent-free conditions and biodegradable catalysts for synthesizing 2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-8-amine, which could significantly reduce its ecological footprint.
In conclusion, CAS 52546-65-3, or 2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-8-amine, represents a versatile molecule with diverse applications across multiple disciplines. Its unique structure offers opportunities for innovation in drug discovery and materials science while ongoing research continues to uncover new ways to optimize its synthesis and utilization. As advancements in chemical synthesis and computational modeling continue to evolve, this compound is poised to play an even more significant role in shaping future scientific breakthroughs.
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